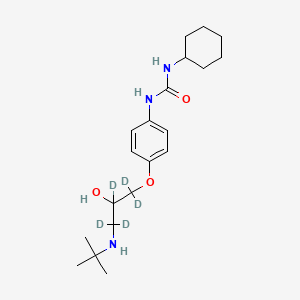

泰卢地平-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

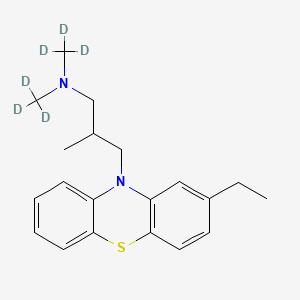

Teludipine-d6 is a deuterium labeled Teludipine hydrochloride . Teludipine is a lipophilic calcium channel blocker . It is used for research purposes .

Molecular Structure Analysis

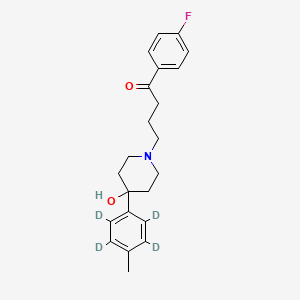

The molecular formula of Teludipine-d6 is C28H38N2O6 . It is a complex molecule with multiple functional groups . The exact structure can be found in databases like PubChem .

科学研究应用

I have conducted a search for the scientific research applications of “Teludipine-d6,” but unfortunately, the specific details on unique applications are not readily available in the search results. Teludipine-d6 is an isotope analogue of Teludipine, which is known as a lipophilic calcium channel blocker used in vitro .

安全和危害

作用机制

Target of Action

Teludipine-d6 is a deuterium-labeled variant of Teludipine . Teludipine, the parent compound, is primarily a lipophilic calcium channel blocker . Calcium channels are the primary targets of Teludipine-d6. These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

As a calcium channel blocker, Teludipine-d6 inhibits the function of calcium channels, thereby reducing the influx of calcium ions into cells . This inhibition leads to a decrease in intracellular calcium concentrations, which can result in vasodilation and a reduction in blood pressure.

Pharmacokinetics

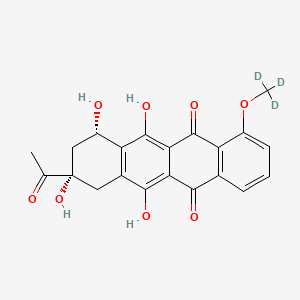

The pharmacokinetics of Teludipine-d6 is influenced by its deuterium labeling . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

属性

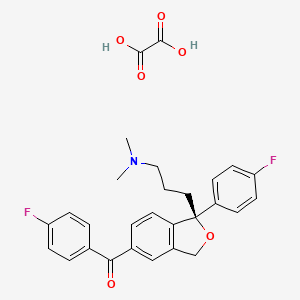

| { "Design of the Synthesis Pathway": "The synthesis of Teludipine-d6 involves the incorporation of six deuterium atoms into the Teludipine molecule. This can be achieved by using deuterated reagents and solvents in the synthesis pathway.", "Starting Materials": [ "Teludipine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Teludipine is reacted with a deuterated acid chloride in the presence of a deuterated base to form a deuterated intermediate.", "Step 2: The deuterated intermediate is then reacted with a deuterated amine in the presence of a deuterated solvent to form Teludipine-d6.", "Step 3: The Teludipine-d6 product is purified using standard methods such as column chromatography or recrystallization." ] } | |

CAS 编号 |

1246833-02-2 |

产品名称 |

Teludipine-d6 |

分子式 |

C28H38N2O6 |

分子量 |

504.657 |

IUPAC 名称 |

diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3 |

InChI 键 |

DKLVJXTUCNPMDC-JKAPMHMVSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C |

同义词 |

2-[(Dimethylamino-d6)methyl]-4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester; GR 53992X-d6; GX 1296X-d6; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。